

Veratrosine effects on cardiovascular system

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Compound of Interest

Compound Name: Veratrosine

Cat. No.: B150629

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An In-depth Technical Guide on the Cardiovascular Effects of Veratrum Alkaloids, with a focus on **Veratrosine** and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the cardiovascular effects of Veratrum alkaloids as a class, with a significant focus on the compound veratridine. Specific research on **veratrosine** is limited, with much of the available data dating from the mid-20th century. This guide synthesizes the known effects of Veratrum alkaloids, primarily referencing studies on veratridine as a representative compound, and includes the limited historical data available for **veratrosine**.

Executive Summary

Veratrum alkaloids, a group of steroidal alkaloids derived from plants of the Veratrum genus, exert potent effects on the cardiovascular system. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to significant changes in heart rate, blood pressure, and cardiac contractility. While historically investigated for therapeutic purposes, such as treating hypertension, their narrow therapeutic index and potential for significant toxicity have limited their clinical use. This document provides a detailed overview of the cardiovascular effects of these compounds, summarizing quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: Sodium Channel Modulation

The predominant cardiovascular effects of Veratrum alkaloids stem from their interaction with voltage-gated sodium channels (NaV), particularly the cardiac subtype NaV1.5.[1][2] Unlike classic sodium channel blockers, compounds like veratridine act as channel activators. They bind to a site within the channel pore, which inhibits inactivation and results in a persistent influx of Na⁺ ions during the action potential.[1][2] This sustained sodium current is the primary trigger for the subsequent physiological responses.

The prolonged depolarization can lead to arrhythmias and significant alterations in cardiac function.[1] Some Veratrum alkaloids, such as isorubijervine and rubijervine, have been shown to inhibit the NaV1.5 channel, indicating that different compounds within this class can have varied effects.[2]

Quantitative Data on Cardiovascular Effects

The following table summarizes the key quantitative findings from preclinical studies on Veratrum alkaloids.

Compound	Species/Model	Dosage/Concentration	Parameter	Observed Effect	Reference
Veratridine	Conscious Dog	0.10 µg/kg (intracoronary)	Mean Arterial Pressure	↓ 40 mmHg	[3]
Heart Rate	↓ 34 beats/min	[3]			
LV dP/dtmax	↓ 419 mmHg/s	[3]			
Iliac Vascular Resistance	↓ 37%	[3]			
Isorubijervine	HEK293 cells expressing Nav1.5	IC50: 6.962 µM	Na+ Current Inhibition	50% inhibition	[2]
Rubijervine	HEK293 cells expressing Nav1.5	IC50: 10.81 µM	Na+ Current Inhibition	50% inhibition	[2]
Germidine	Mouse	Not specified	Blood Pressure	↓ (Lowering effect)	[4]
Heart Rate	↑ (Positive chronotropy)	[4]			
Contractility	↑ (Positive inotropy)	[4]			
Germerine	Mouse	Not specified	Blood Pressure	↓ (More potent than germidine)	[4]
Contractility	↑ (Positive inotropy)	[4]			
Veratrosine	Not specified	Not specified	Cardiac Action	Antiacceleratory	[5]

Note: The "antiaccelerator" effect of **veratrosine** suggests it counteracts heart rate acceleration, which aligns with the bradycardic effects seen with other Veratrum alkaloids. However, the original 1950 study lacks a detailed abstract and quantitative data in the available search results.[5]

Key Experimental Protocols

The investigation of Veratrum alkaloids' cardiovascular effects has employed a range of in vivo and in vitro methodologies.

In Vivo Hemodynamic Assessment in a Conscious Animal Model

This protocol is based on studies investigating the reflex cardiovascular changes induced by veratridine in conscious dogs.[3]

- Objective: To determine the effects of intracoronary administration of veratridine on systemic blood pressure, heart rate, and left ventricular contractility.
- Animal Model: Conscious dogs, instrumented for cardiovascular monitoring.
- Drug Administration: Veratridine (e.g., 0.10 µg/kg) is injected directly into the left circumflex coronary artery to activate cardiac sensory receptors.
- Measurements:
 - Mean Arterial Pressure (MAP): Measured via an arterial catheter.
 - Heart Rate (HR): Derived from the arterial pressure waveform or an electrocardiogram (ECG).
 - Left Ventricular Pressure (LVP): Measured using a catheter placed in the left ventricle. The maximum rate of rise (LV dP/dtmax) is calculated as an index of contractility.
 - Regional Blood Flow: Measured using flow probes on arteries such as the renal and iliac arteries.
- Investigative Manipulations:

- Vagotomy/Vagal Block: Bilateral cervical vagal cold block is used to determine the role of vagal afferent nerves in mediating the observed responses.
- Ganglionic Blockade: Administration of a ganglionic blocking agent to assess the involvement of autonomic ganglia.
- Pharmacological Antagonism: Use of agents like atropine (muscarinic antagonist) and metoprolol (beta-1 antagonist) to dissect the efferent pathways.

In Vitro Electrophysiological Analysis of Ion Channel Activity

This protocol describes the methodology for assessing the direct effects of Veratrum alkaloids on cardiac ion channels, particularly NaV1.5.^[2]

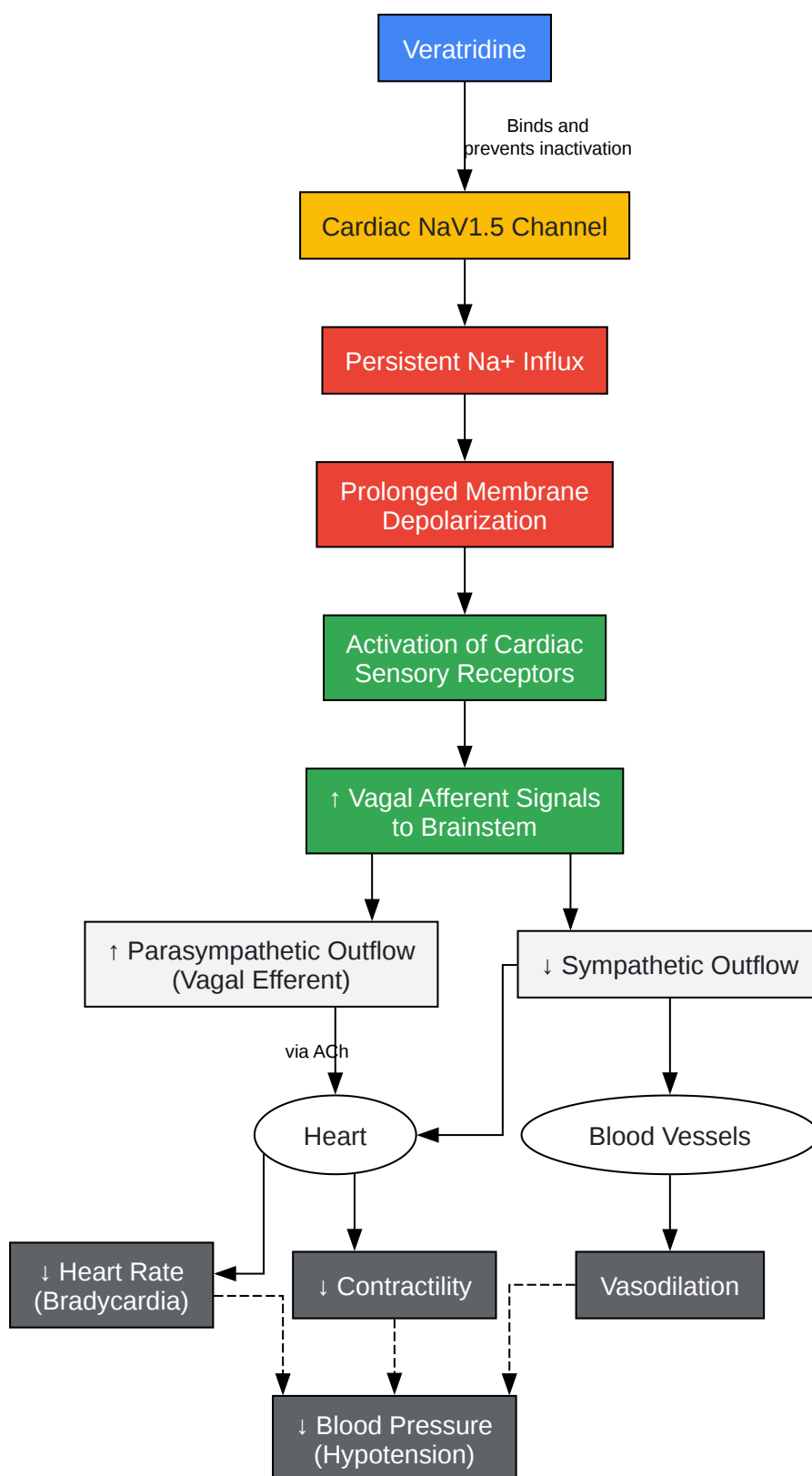
- Objective: To quantify the inhibitory or activatory effects of Veratrum alkaloids on specific cardiac ion channels.
- Cell Model: Human Embryonic Kidney (HEK293) cells stably transfected to express the human NaV1.5 channel (encoded by the SCN5A gene).
- Methodology: Whole-cell patch-clamp electrophysiology.
- Procedure:
 - Cells are cultured and prepared for recording.
 - A glass micropipette forms a high-resistance seal with the cell membrane.
 - The membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
 - A voltage-clamp amplifier is used to control the cell's membrane potential and record the resulting ionic currents.
 - A specific voltage protocol is applied to elicit sodium currents (e.g., stepping from a holding potential of -100 mV to various depolarizing potentials).

- The baseline sodium current is recorded.
- The test compound (e.g., isorubijervine, rubijervine) is applied to the cell bath at various concentrations.
- The effect of the compound on the sodium current is recorded.
- Data Analysis: The peak sodium current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated to calculate the IC50 value (the concentration at which 50% of the current is inhibited).

Signaling Pathways and Logical Relationships

Primary Signaling Cascade of Veratridine Action

The primary mechanism of veratridine is the direct modulation of the NaV1.5 channel, which initiates a cascade of events leading to the observed cardiovascular effects.



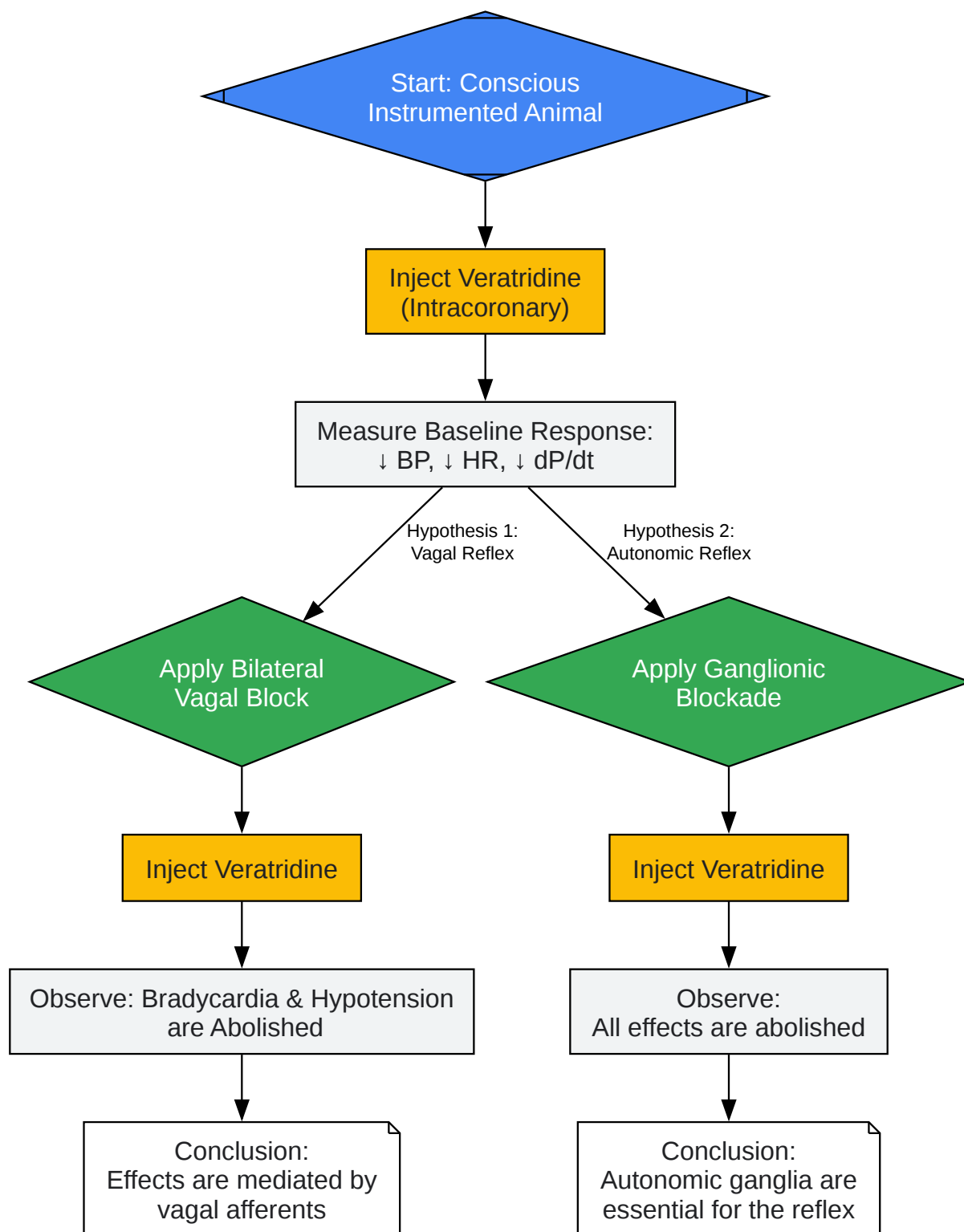
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Caption: Veratridine's mechanism leading to hypotension and bradycardia.

Experimental Workflow for Investigating Reflex Mechanisms

This diagram illustrates the logical flow of an in vivo experiment designed to dissect the neural pathways involved in veratridine's cardiovascular effects, as described in the protocol section.

[3]



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Caption: Experimental workflow to determine the reflex pathways of veratridine.

Conclusion and Future Directions

Veratrum alkaloids, including **veratrosine** and its more studied analog veratridine, exhibit profound cardiovascular effects primarily through the activation of cardiac sodium channels. This action triggers potent, vagally-mediated reflexes that lead to bradycardia and hypotension. While their therapeutic potential is hindered by a narrow safety margin, these compounds remain valuable pharmacological tools for studying cardiac electrophysiology and autonomic reflexes. Future research could focus on designing analogs with greater selectivity for specific ion channel subtypes or dissecting the nuanced differences between compounds like **veratrosine** and veratridine to potentially identify safer therapeutic leads. A deeper understanding of their binding sites and the structural determinants of their agonist versus antagonist activity could pave the way for novel cardiovascular drug development.

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